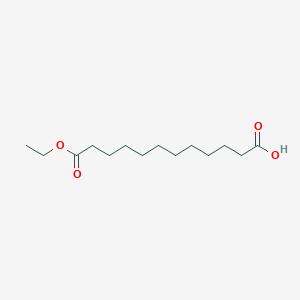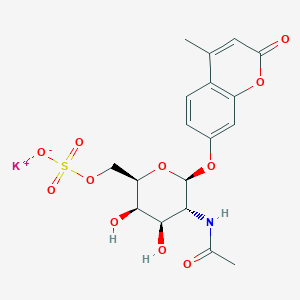
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for the identification and characterization of specific enzymes, such as those implicated in lysosomal storage diseases like Gaucher’s disease and GM1 gangliosidosis. Upon enzymatic cleavage, it releases 4-methylumbelliferone, a fluorescent compound that can be easily quantified.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
The compound acts as a fluorogenic substrate for the enzyme . It is cleaved by the enzyme to release the fluorescent moiety 4-MU (4-Methylumbelliferone) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . When the enzyme cleaves the compound, it contributes to the breakdown of glycosaminoglycans, thereby participating in their normal turnover in the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by factors such as its molecular weight (497.51 ) and its solubility .
Result of Action
The cleavage of the compound by the enzyme results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of the enzyme. Therefore, the compound can be used in assays to detect and measure the activity of N-acetyl-β-D-glucosaminidase .
Action Environment
The action of the compound is influenced by environmental factors such as pH, which affects the fluorescence of the released 4-MU . Additionally, the compound is reported to be light sensitive , suggesting that exposure to light could potentially affect its stability or efficacy. The compound is also hygroscopic, meaning it tends to absorb moisture from the air , which could influence its storage and handling conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt typically involves multiple steps:
Glycosylation: The initial step involves the glycosylation of 4-methylumbelliferone with 2-acetamido-2-deoxy-beta-D-galactopyranosyl donors.
Sulfation: The glycosylated product is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt primarily undergoes enzymatic cleavage reactions. It is a substrate for various glycosidases and sulfatases.
Common Reagents and Conditions
Enzymatic Cleavage: Enzymes like beta-galactosidase and sulfatase are commonly used to cleave the glycosidic and sulfate bonds, respectively.
Reaction Conditions: These reactions typically occur in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is 4-methylumbelliferone, which is highly fluorescent and can be easily detected and quantified.
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study enzyme kinetics and activity, particularly for glycosidases and sulfatases.
Medical Research: Utilized in diagnostic assays for lysosomal storage diseases such as Gaucher’s disease and GM1 gangliosidosis.
Cell Biology: Employed in cell-based assays to monitor enzyme activity within cells.
Pharmaceutical Industry: Used in high-throughput screening assays to identify potential enzyme inhibitors or activators.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Similar in structure but uses sodium instead of potassium.
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Used to quantify alpha- and beta-galactopyranosaminidase activity.
Uniqueness
What sets 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt apart is its specific use in assays involving sulfatases and its potassium salt form, which may offer different solubility and stability properties compared to its sodium counterpart .
Properties
IUPAC Name |
potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-OVVTULBMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
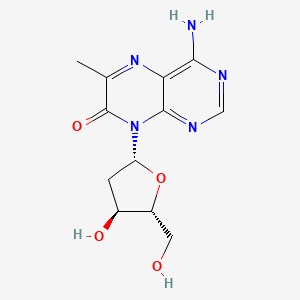
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
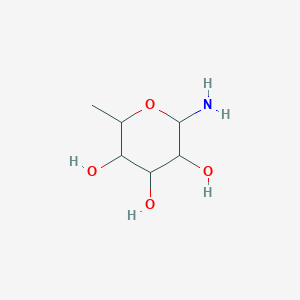
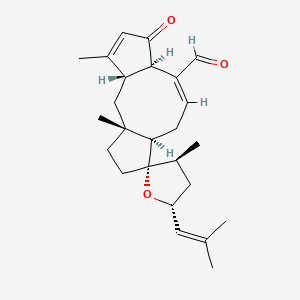


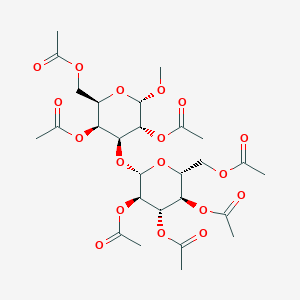
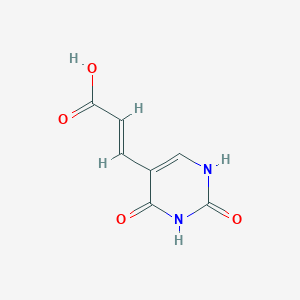

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)


